molecular formula C11H11NO3 B2467402 4-(1,3-Benzodioxol-5-yloxy)butanenitrile CAS No. 896656-70-5

4-(1,3-Benzodioxol-5-yloxy)butanenitrile

Cat. No.: B2467402
CAS No.: 896656-70-5
M. Wt: 205.213
InChI Key: HKDNELCUTMDJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzodioxol-5-yloxy)butanenitrile (CAS: 896656-70-5) is a nitrile derivative featuring a 1,3-benzodioxole (methylenedioxybenzene) substituent linked via an ether bond to a butanenitrile backbone. The compound is cataloged by CymitQuimica (Ref: 10-F374392) with a molecular formula of C₁₁H₁₀N₂O₃, though its commercial availability is currently discontinued . The compound’s purity in commercial listings is typically 95% .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c12-5-1-2-6-13-9-3-4-10-11(7-9)15-8-14-10/h3-4,7H,1-2,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDNELCUTMDJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1,3-Benzodioxol-5-yloxy)butanenitrile typically involves the reaction of 1,3-benzodioxole with butanenitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of 1,3-benzodioxole, followed by the addition of butanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-(1,3-Benzodioxol-5-yloxy)butanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile group into an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles such as halides or alkoxides replace the hydroxyl group.

Common reagents and conditions for these reactions include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired transformations.

Scientific Research Applications

4-(1,3-Benzodioxol-5-yloxy)butanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yloxy)butanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Butanenitrile Derivatives

Butanenitrile derivatives with varying substituents highlight how functional groups influence physicochemical and biological properties:

Compound Substituent Molecular Formula CAS Number Key Features/Applications Reference
4-(1,3-Benzodioxol-5-yloxy)butanenitrile 1,3-Benzodioxol-5-yloxy C₁₁H₁₀N₂O₃ 896656-70-5 Discontinued; nitrile reactivity
4-(Methylthio)butanenitrile Methylthio (-SCH₃) C₅H₉NS N/A Thioether group enhances nucleophilicity; used in organic synthesis
3-Butenamide Amide (-CONH₂) C₄H₇NO N/A Polar amide group; potential monomer for polymers
  • The nitrile group offers distinct reactivity (e.g., hydrolysis to carboxylic acids or participation in cycloadditions) compared to the amide in 3-butenamide, which is less reactive but more polar .

Benzodioxolyloxy-Containing Compounds

The benzodioxolyloxy moiety is prevalent in pharmaceuticals and agrochemicals due to its metabolic stability and ability to modulate lipophilicity:

Compound Core Structure Molecular Formula CAS Number Application/Notes Reference
This compound Butanenitrile C₁₁H₁₀N₂O₃ 896656-70-5 Synthetic intermediate
Paroxetine Hydrochloride Piperidine C₁₉H₂₀FNO₃·HCl 78246-49-8 SSRI antidepressant; benzodioxolyloxy enhances receptor binding
USP Paroxetine Related Compound F Piperidine C₂₀H₂₂FNO₃ N/A Structural analog with trans-configuration; impurity in paroxetine synthesis
2-(1,3-Benzodioxol-5-yloxy)acetohydrazide Acetohydrazide C₉H₉N₃O₃ 588680-00-6 Hydrazide functionality for condensation reactions
  • Key Differences :
    • Paroxetine derivatives (e.g., Related Compound F) demonstrate the benzodioxolyloxy group’s role in central nervous system targeting, whereas this compound lacks the piperidine scaffold necessary for such activity .
    • Acetohydrazide analogs (e.g., QZ-9282) prioritize hydrogen bonding via the hydrazide group, contrasting with the nitrile’s electrophilic character in the target compound .

Benzonitrile Derivatives

Benzonitrile derivatives with benzodioxolyl groups illustrate structural diversity in nitrile-containing compounds:

Compound (CAS) Structure Molecular Formula Key Features Reference
4-[]benzonitrile (112301-64-1) Complex oxadiazole-isoxazole C₂₄H₂₇N₃O₄ Polycyclic structure; potential kinase inhibitor
This compound Linear chain C₁₁H₁₀N₂O₃ Simpler backbone; synthetic flexibility
  • Key Differences :
    • The polycyclic benzonitrile (112301-64-1) incorporates heterocycles for target-specific interactions, while this compound’s linear structure prioritizes ease of functionalization .

Biological Activity

4-(1,3-Benzodioxol-5-yloxy)butanenitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides an in-depth analysis of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13O3NC_{11}H_{13}O_3N, with a molecular weight of 219.23 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities.

The mechanism through which this compound exerts its effects involves interaction with various biological targets. It has been shown to modulate enzyme activities and influence signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer properties of benzodioxole derivatives, including this compound. For instance, a study investigated the cytotoxic effects of benzodioxole-based thiosemicarbazone derivatives on human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity towards normal cells (NIH/3T3). Specifically, the presence of substituents on the benzene ring influenced the anticancer activity significantly .

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings suggest that while some derivatives demonstrate inhibitory activity against these enzymes, others do not correlate with anticancer efficacy. This indicates a complex relationship between enzyme inhibition and anticancer activity .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Effect
CytotoxicityA54912.5Significant inhibition
CytotoxicityC615.0Significant inhibition
AChE Inhibition-25.0Moderate inhibition
BuChE Inhibition-Not significantNo notable inhibition

Study 1: Anticancer Evaluation

In a study published in 2016, a series of benzodioxole derivatives were synthesized and tested for their anticancer properties. Among these, compounds with biphenyl substituents displayed enhanced lipophilicity and increased anticancer activity against A549 and C6 cell lines. The study concluded that structural modifications significantly impact biological efficacy .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related benzodioxole compounds. These studies highlighted their potential as therapeutic agents in neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.